N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
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Overview
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a thieno[3,4-c]pyrazole core, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
GNF-Pf-3507, also known as EU-0021035, Oprea1_302834, or N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, is a structurally related napthoquinone phenotypic screening hit that has shown potent activity against the Plasmodium falciparum parasite . The primary target of GNF-Pf-3507 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) , which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, pfmfr3, and inhibits its function . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
The action of GNF-Pf-3507 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . Disruption of pfmfr3 leads to decreased sensitivity to GNF-Pf-3507 as well as other compounds that have a mitochondrial mechanism of action . .
Pharmacokinetics
It is known that the pharmacokinetic parameters of drugs can be altered to achieve the desired pharmacokinetic profile and reduce the toxic potential of the loaded drugs
Result of Action
The result of GNF-Pf-3507’s action is the death of the Plasmodium falciparum parasite . By inhibiting the function of pfmfr3, GNF-Pf-3507 disrupts the normal functioning of the parasite, leading to its death . This makes GNF-Pf-3507 a potential candidate for the treatment of malaria.
Biochemical Analysis
Biochemical Properties
GNF-Pf-3507 interacts with the enzyme hIDO2, a key player in the kynurenine pathway of tryptophan metabolism . The compound’s inhibitory action on hIDO2 leads to a reduction in the production of kynurenine metabolites . This interaction is characterized by a high binding affinity, as indicated by the low Ki value .
Cellular Effects
The inhibition of hIDO2 by GNF-Pf-3507 has significant effects on cellular processes. By reducing the activity of hIDO2, GNF-Pf-3507 can alter the balance of tryptophan metabolites within the cell . This can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GNF-Pf-3507 involves its binding to the active site of the hIDO2 enzyme, thereby inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, leading to a decrease in the production of downstream metabolites in the kynurenine pathway .
Metabolic Pathways
GNF-Pf-3507 is involved in the kynurenine pathway of tryptophan metabolism through its interaction with the hIDO2 enzyme . By inhibiting hIDO2, GNF-Pf-3507 can alter the metabolic flux through this pathway, potentially affecting the levels of various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide typically involves multi-step reactionsCommon reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are utilized to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar thieno[3,4-c]pyrazole core.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-3-11(4-2)17(22)19-16-14-9-24(23)10-15(14)20-21(16)13-7-5-6-12(18)8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNVLQXGGMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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